molecular formula C21H21NO7 B3662621 dimethyl 5-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}isophthalate

dimethyl 5-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}isophthalate

Cat. No.: B3662621
M. Wt: 399.4 g/mol
InChI Key: RKYQSVJMVZESFQ-SOFGYWHQSA-N
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Description

“Dimethyl 5-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}isophthalate” is a chemical compound with the molecular formula C21H21NO7 . It has an average mass of 399.394 Da and a monoisotopic mass of 399.131805 Da .


Molecular Structure Analysis

The IUPAC name for this compound is "dimethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzene-1,3-dicarboxylate" . The InChI representation is "InChI=1S/C20H21NO7/c1-25-16-6-5-12(7-17(16)26-2)8-18(22)21-15-10-13(19(23)27-3)9-14(11-15)20(24)28-4/h5-7,9-11H,8H2,1-4H3,(H,21,22)" . The canonical SMILES representation is "COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC" .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 387.4 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and seven hydrogen bond acceptors . The compound has nine rotatable bonds . Its exact mass is 387.13180201 g/mol, and its monoisotopic mass is also 387.13180201 g/mol . The topological polar surface area is 100 Ų . It has 28 heavy atoms . The compound has a formal charge of 0 , and its complexity is 529 .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Properties

IUPAC Name

dimethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO7/c1-26-17-7-5-13(9-18(17)27-2)6-8-19(23)22-16-11-14(20(24)28-3)10-15(12-16)21(25)29-4/h5-12H,1-4H3,(H,22,23)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYQSVJMVZESFQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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